Home > Products > Screening Compounds P94165 > Mirincamycin hydrochloride
Mirincamycin hydrochloride - 8063-91-0

Mirincamycin hydrochloride

Catalog Number: EVT-275284
CAS Number: 8063-91-0
Molecular Formula: C19H36Cl2N2O5S
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mirincamycin HCl is a close analog of the drug clindamycin used to treat Plasmodium falciparum blood stages.
Source and Classification

Mirincamycin was first synthesized in the 1960s and has been identified as a promising candidate for treating malaria due to its efficacy against blood-stage infections. It belongs to the class of lincosamide antibiotics, which are typically derived from the fermentation products of Streptomyces species. The specific source for mirincamycin is Streptomyces griseus, a bacterium known for producing various bioactive compounds.

Synthesis Analysis

The synthesis of mirincamycin involves several steps that can be broadly categorized into the following:

  1. Starting Materials: The synthesis begins with readily available precursors, typically involving amino acids or their derivatives.
  2. Key Reactions:
    • The formation of the pyrrolidine ring is crucial, which can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
    • The introduction of substituents at specific positions on the ring is performed via alkylation or acylation reactions.
  3. Separation and Purification: After synthesis, mirincamycin is isolated using techniques such as high-performance liquid chromatography (HPLC) to separate the cis and trans isomers effectively.

Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during these synthesis steps .

Molecular Structure Analysis

The molecular structure of mirincamycin hydrochloride can be described as follows:

  • Molecular Formula: C₁₈H₃₅ClN₂O₅S
  • Molecular Weight: 475.47 g/mol
  • Structural Features:
    • A pyrrolidine ring that can exist in both cis and trans configurations.
    • A sulfur atom in the thioether linkage.
    • Hydrochloride salt form enhances solubility in aqueous environments.

The stereochemistry of mirincamycin plays a significant role in its biological activity, with studies indicating that both isomers exhibit different potencies against malaria parasites .

Chemical Reactions Analysis

Mirincamycin participates in various chemical reactions pertinent to its pharmacological activity:

  1. Antimalarial Activity: It inhibits protein synthesis in Plasmodium species by binding to the 50S ribosomal subunit, similar to other lincosamides.
  2. Metabolism: The compound undergoes metabolic transformations in vivo, leading to active metabolites that contribute to its therapeutic effects.
  3. Stability Studies: Chemical stability under different pH conditions has been analyzed, showing that the hydrochloride form remains stable over a range of pH levels.

These reactions are essential for understanding how mirincamycin functions as an antibiotic and its pharmacokinetic profile .

Mechanism of Action

Mirincamycin exerts its antimalarial effects primarily through inhibition of protein synthesis. The mechanism can be summarized as follows:

  • Binding Site: Mirincamycin binds specifically to the peptidyl transferase center of the 50S ribosomal subunit.
  • Inhibition Process: This binding disrupts peptide bond formation during translation, effectively halting protein synthesis in the parasite.
  • Potency Comparison: Studies have shown that both cis and trans isomers possess significant inhibitory concentrations (IC50), with values around 2.6 nM for trans-mirincamycin and 3.2 nM for cis-mirincamycin, demonstrating superior efficacy compared to clindamycin .
Physical and Chemical Properties Analysis

Mirincamycin hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its hydrochloride form, facilitating oral administration.
  • Stability: Stable under acidic conditions but may degrade under extreme alkaline conditions.
  • Melting Point: The melting point range has been reported to be between 175°C to 180°C, indicating good thermal stability.

These properties are crucial for formulation development and determining appropriate dosing regimens .

Applications

Mirincamycin hydrochloride has several scientific applications:

  1. Antimalarial Treatment: Its primary application is as an antimalarial agent, particularly effective against resistant strains of Plasmodium falciparum.
  2. Research Tool: Used in laboratory studies to understand resistance mechanisms in malaria parasites and evaluate new combination therapies.
  3. Potential Antibiotic Uses: Beyond malaria treatment, there is ongoing research into its efficacy against other bacterial infections due to its lincosamide structure.

The ongoing clinical trials and research efforts aim to further elucidate its potential applications in infectious disease management .

Synthesis and Structural Optimization of Mirincamycin Hydrochloride

Stereochemical Specificity in Isomer Development

Mirincamycin hydrochloride exists as two distinct stereoisomers differentiated by the spatial orientation of substituents at the C4' position: the cis-isomer (4'S,5'S) and the trans-isomer (4'R,5'S). This stereochemical divergence arises during synthesis and profoundly influences the compound's physicochemical behavior and biological interactions. The separation and purification of these isomers rely on advanced chromatographic techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS), which enables baseline separation based on subtle differences in polarity and molecular conformation. Structural confirmation employs a multimodal analytical approach combining nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and optical rotation measurements. These analyses confirm the distinct configurations: cis-mirincamycin exhibits an optical rotation of +148.69° (c = 1.011, H₂O), while trans-mirincamycin shows +144.99° (c = 0.6867, H₂O) [1].

The stereochemistry directly impacts molecular interactions with biological targets. The spatial arrangement influences the molecule's ability to bind to the bacterial 50S ribosomal subunit and potentially interact with plasmodial apicoplast targets. Furthermore, the configuration affects metabolic stability, with first-pass metabolism demonstrating stereoselective processing that generates distinct metabolite profiles. This metabolic divergence contributes to observed differences in pharmacokinetic profiles between isomers, particularly regarding oral bioavailability and distribution into erythrocytes—a critical factor for antimalarial efficacy [1] [4].

  • Table 1: Characterization Parameters of Mirincamycin Isomers
    Parametercis-Mirincamycintrans-Mirincamycin
    Optical Rotation (°)+148.69 (c=1.011, H₂O)+144.99 (c=0.6867, H₂O)
    Molecular Weight (HCl salt)475.47 g/mol475.47 g/mol
    Chromatographic Retention3.8 min (LC/MS)3.8 min (LC/MS)
    Mass (m/z)439439

Comparative Analysis of Cis- and Trans-Isomer Activity Profiles

Pharmacological evaluation reveals significant differences in the antimalarial activities of mirincamycin isomers. In vitro testing against the W2 clone of Plasmodium falciparum using a histidine-rich protein 2 (HRP2) enzyme-linked immunosorbent assay (ELISA) method demonstrated that both isomers exhibit substantially greater potency than clindamycin, a structurally related lincosamide. The 50% inhibitory concentrations (IC₅₀) were 11,300 nM for cis-mirincamycin and 12,300 nM for trans-mirincamycin when tested in vitro under standard conditions. However, these values dramatically decreased to the low nanomolar range (median IC₅₀: 3.2 nM for cis and 2.6 nM for trans) when evaluated against clinical isolates from Gabon using a prolonged 6-day incubation protocol accounting for the delayed-death phenomenon characteristic of apicoplast-targeting antibiotics [4].

Bioavailability studies in rhesus monkeys revealed that cis-mirincamycin possesses a slightly higher absolute oral bioavailability (13.6%) compared to the trans-isomer (11.7%), though this difference was not statistically significant. However, a statistically significant difference emerged in the area under the concentration-time curve from zero to 48 hours (AUC₀–₄₈) following oral administration, with the cis-isomer achieving higher systemic exposure. Intriguingly, despite lower plasma concentrations after oral dosing, ex vivo pharmacodynamic analysis demonstrated significantly higher blood-stage antimalarial activity for both isomers during the first 90 minutes post-administration compared to intravenous dosing. This suggests extensive first-pass metabolism generates active metabolites with potent antiplasmodial properties. The trans-isomer exhibited approximately 150-fold increased relative potency in ex vivo primate plasma bioassays compared to its in vitro activity, slightly exceeding the cis-isomer's 100-fold increase when both were benchmarked against dihydroartemisinin [1] [4].

Combination therapy potential represents a critical aspect of modern antimalarial development. In vitro interaction studies using field isolates and culture-adapted P. falciparum clones demonstrated consistently additive to synergistic interactions between mirincamycin (isomers not specified) and partner drugs. The geometric mean fractional inhibitory concentration at 50% inhibition (FIC₅₀) was 0.78 with tafenoquine, 0.80 with dihydroartemisinin (DHA), and 0.80 with chloroquine. Antagonism was notably absent across all tested strains and isolates. The strongest trend toward synergy occurred with tafenoquine, suggesting particular promise for combination regimens targeting both blood stages and hypnozoites [6].

  • Table 2: Comparative Antimalarial Activity and Pharmacokinetics of Mirincamycin Isomers
    Parametercis-Mirincamycintrans-MirincamycinClindamycin
    IC₅₀ (clinical isolates, Gabon)3.2 nM2.6 nM12 nM
    IC₅₀ (W2 clone, in vitro)11,300 nM12,300 nM-
    Ex vivo Potency Increase (vs DHA)~100-fold~150-fold-
    Absolute Oral Bioavailability (monkey)13.6%11.7%-
    AUC₀–₄₈ (oral, μg·h/L)Significantly higherLower-

Modular Synthesis Strategies for Analog Design

While detailed synthetic routes specific to mirincamycin hydrochloride are not fully elaborated in the available literature, insights from structurally related lincosamides and other complex antibiotics provide a framework for its modular synthesis and analog design. The synthesis of mirincamycin isomers involves multistep stereoselective processes, with the critical step being the installation of the C4' stereocenter that defines the cis or trans configuration relative to the C5' proton. Schlessinger's, Uguen's, and Panek's syntheses of virginiamycin M2 demonstrate the feasibility of modular approaches for complex antibiotics, disconnecting the molecule into structurally complex "left" and "right" halves that can be synthesized independently from simple building blocks before final convergent coupling [2].

A highly modular synthetic strategy, as exemplified in the total synthesis of group A streptogramins like madumycin I and virginiamycin M2, could be adapted for mirincamycin analog development. This approach typically involves:

  • Building Block Synthesis: Preparation of chiral modules representing key structural domains (e.g., the substituted pyrrolidine core, the sugar moiety, the propylhygric acid unit) using asymmetric methodologies like oxazaborolidine-catalyzed vinylogous Mukaiyama aldol reactions or chiral auxiliary-controlled aldol condensations to set stereocenters.
  • Convergent Coupling: Sequential coupling of building blocks via robust reactions such as amidation (e.g., trimethylaluminum-mediated amidation), esterification (e.g., DCC/DMAP mediated), or nucleophilic substitution.
  • Macrocyclization: Late-stage ring closure using high-yielding intramolecular reactions. Intramolecular Stille coupling, optimized using sterically hindered phosphine ligands like BrettPhos or JackiePhos (20 mol% loading, 50°C, yielding ~64%), is particularly effective for forming large rings while preserving stereochemistry [2].
  • Global Deprotection: Final deprotection steps (e.g., tetrabutylammonium fluoride for silyl ether removal) to reveal the target natural product or analog.

This modular paradigm facilitates the systematic generation of analogs through strategic building block interchange. Potential avenues for mirincamycin optimization include:

  • Pyrrolidine Modifications: Replacing the proline-derived moiety with other chiral amines (e.g., piperidine variants, azetidines) or altering substituent patterns to modulate lipophilicity and basicity, potentially influencing ribosomal binding affinity, cellular uptake, or metabolic stability.
  • Sugar Unit Alterations: Modifying the thiosugar (lincosamine) component by changing hydroxyl protecting groups in synthesis to permanent substituents (e.g., deoxy, fluoro, amino analogs) to alter pharmacokinetic properties like oral absorption or metabolic vulnerability.
  • Amide Bond Variations: Exploring bioisosteric replacements for the amide linker connecting the pyrrolidine and propylhygric acid units (e.g., sulfonamides, heterocyclic bridges, reversed amides) to enhance stability against enzymatic hydrolysis.
  • Side Chain Engineering: Introducing diverse substituents on the propylhygric acid moiety to fine-tune physicochemical properties (logP, pKa) and interaction with the target site.

The modular approach enables rapid exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). Key synthetic challenges requiring optimization include the stereoselective formation of the cis or trans C4'-C5' bond during the assembly of the propylhygric acid unit, the efficient coupling of sterically hindered fragments, and achieving high-yielding macrocyclization without epimerization. Overcoming these challenges through innovative synthetic methodology would unlock access to a diverse library of novel analogs designed to improve potency (particularly against resistant strains), enhance oral bioavailability beyond the modest levels observed with the natural isomers, and optimize pharmacokinetic/pharmacodynamic (PK/PD) profiles for antimalarial combination therapy or causal prophylaxis [1] [2].

  • Table 3: Potential Modular Building Blocks for Mirincamycin Analog Synthesis
    Molecular DomainPotential Building Block VariationsTarget Property Optimization
    Pyrrolidine/Amine UnitProline analogs, piperidine, azetidine, acyclic aminesBinding affinity, metabolic stability, pKa
    Thiosugar (Lincosamine)Deoxy variants, fluorinated sugars, N-modified sugarsOral absorption, tissue distribution, half-life
    Linker RegionAmide bioisosteres, ester, sulfonamideMetabolic stability, conformational rigidity
    Propylhygric Acid ChainAlkyl/aryl substituents, heteroatom incorporationLipophilicity (logP), potency, solubility

Properties

CAS Number

8063-91-0

Product Name

Mirincamycin hydrochloride

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C19H36Cl2N2O5S

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H/t10-,11+,12-,13+,14-,15+,16+,17+,19+;/m0./s1

InChI Key

YQEJFKZIXMSIBY-ODKHAUALSA-N

SMILES

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

mirincamycin
mirincamycin hydrochloride
mirincamycin monohydrochloride
mirincamycin, (2S-trans)-isomer
mirincamycin, monohydrochloride, (2R-cis)-isomer
mirincamycin, monohydrochloride, (2R-trans)-isomer
mirincamycin, monohydrochloride, (2S-cis)-isomer
mirincamycin, monohydrochloride, (2S-trans)-isomer
N-demethyl-4'-pentyclindamycin
U 24729A

Canonical SMILES

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Isomeric SMILES

CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.